molecular formula C9H20ClNO2Si B11875002 Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate CAS No. 91936-04-8

Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate

Cat. No.: B11875002
CAS No.: 91936-04-8
M. Wt: 237.80 g/mol
InChI Key: WHZIDKJQYYNHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate is a carbamate derivative characterized by a unique combination of functional groups: an ethyl carbamate backbone, a chloro substituent at the 1-position, and a trimethylsilyl (TMS) group at the 3-position of the propan-2-yl chain.

Properties

CAS No.

91936-04-8

Molecular Formula

C9H20ClNO2Si

Molecular Weight

237.80 g/mol

IUPAC Name

ethyl N-(1-chloro-3-trimethylsilylpropan-2-yl)carbamate

InChI

InChI=1S/C9H20ClNO2Si/c1-5-13-9(12)11-8(6-10)7-14(2,3)4/h8H,5-7H2,1-4H3,(H,11,12)

InChI Key

WHZIDKJQYYNHIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C[Si](C)(C)C)CCl

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate involves several steps. One common method includes the reaction of ethyl carbamate with 1-chloro-3-(trimethylsilyl)propan-2-yl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of certain functional groups in a molecule. This allows for selective reactions to occur at other sites within the molecule. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Trimethylsilyl-Containing Carbamates and Carbonates

Key Compounds :

  • 4-Nitrophenyl (2-(trimethylsilyl)ethyl) carbonate (1a)
  • 2-(Trimethylsilyl)ethyl (4-nitrophenyl) carbamate (1b)

Structural Differences :

  • The target compound features a chloro-TMS-propan-2-yl chain, whereas 1a and 1b have TMS-ethyl groups attached to carbonate or carbamate cores.
  • The leaving groups differ: 1a/1b utilize 4-nitrophenyl, while the target compound employs an ethyl group.

Reactivity :

Solubility :

Property Target Compound 1a/1b
Core Structure Ethyl carbamate Carbonate/Carbamate
Substituents Chloro + TMS (propan-2-yl) TMS (ethyl) + 4-nitrophenyl
Reactivity with Fluoride Likely high (TMS + chloro) High (TMS)
Solubility in Water Limited Limited

Simple Ethyl Carbamates

Key Compounds :

  • Ethyl carbamate (urethane)
  • Vinyl carbamate

Structural Differences :

  • Ethyl carbamate lacks the chloro and TMS substituents, while vinyl carbamate replaces the ethyl group with a vinyl moiety.

Toxicity and Carcinogenicity:

  • Ethyl carbamate is a known carcinogen, inducing tumors in multiple organs (e.g., liver, lung) .
  • Vinyl carbamate exhibits significantly higher carcinogenic potency due to its electrophilic vinyl group, which forms DNA adducts more readily .

Metabolism :

  • Ethyl carbamate is metabolized via cytochrome P450 to carcinogenic intermediates, whereas vinyl carbamate undergoes rapid epoxidation . The bulky TMS group in the target compound could hinder enzymatic degradation, increasing its half-life in biological systems.
Property Target Compound Ethyl Carbamate Vinyl Carbamate
Carcinogenic Potential Unknown (structural inference: lower than vinyl) Moderate High
Key Functional Groups Chloro + TMS Ethyl Vinyl
Metabolic Stability Likely high (TMS hindrance) Low Moderate

Agricultural Carbamate Derivatives

Key Compounds :

  • Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate)

Structural Differences :

  • Chlorpropham has a chlorophenyl group attached to the carbamate, whereas the target compound features a chloro-TMS-propan-2-yl chain.

Physicochemical Properties :

  • Chlorpropham’s chlorophenyl group enhances lipophilicity, aiding membrane penetration. The TMS group in the target compound may further increase hydrophobicity, impacting bioavailability.
Property Target Compound Chlorpropham
Core Structure Ethyl carbamate Isopropyl carbamate
Substituents Chloro + TMS (alkyl chain) 3-Chlorophenyl
Lipophilicity High (TMS) High (chlorophenyl)
Primary Use Undocumented Pesticide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.